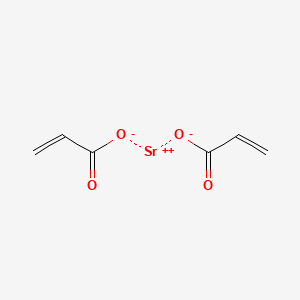
Myostatin inhibitory peptide 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound binds to myostatin and other negative regulators of muscle mass, promoting muscle growth. Myostatin is a potent negative regulator of skeletal muscle mass, and inhibiting it has significant therapeutic potential for muscle dystrophies and other muscle-wasting conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of myostatin inhibitory peptide 7 involves recombinant DNA technology to produce the fusion protein. The gene encoding the fusion protein is inserted into a suitable expression vector, which is then introduced into a host cell line (e.g., Chinese hamster ovary cells) for protein expression. The expressed protein is then purified using affinity chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Large bioreactors are used to culture the host cells, and the purification process is scaled up to handle larger volumes of protein. The final product is formulated and lyophilized for stability and ease of use.
Análisis De Reacciones Químicas
Types of Reactions: Myostatin inhibitory peptide 7 primarily undergoes binding reactions with myostatin and other ligands. These interactions are crucial for its mechanism of action.
Common Reagents and Conditions: The binding reactions do not require specific reagents or conditions beyond the physiological environment where the protein is active. in vitro studies may use buffers and other additives to maintain protein stability.
Major Products Formed: The major product of the binding reaction is the complex formed between this compound and myostatin, which inhibits the activity of myostatin and promotes muscle growth.
Aplicaciones Científicas De Investigación
Myostatin inhibitory peptide 7 has several scientific research applications:
Chemistry: Studying protein-protein interactions and binding kinetics.
Biology: Investigating the role of myostatin in muscle development and atrophy.
Medicine: Developing therapeutic strategies for muscle-wasting diseases such as muscular dystrophy and cachexia.
Industry: Potential use in livestock to enhance muscle growth and meat production.
Mecanismo De Acción
Myostatin inhibitory peptide 7 exerts its effects by binding to myostatin and preventing it from interacting with its receptors on muscle cells. This inhibition leads to increased muscle mass and strength. The molecular targets include myostatin and its receptors, and the pathways involved are those regulating muscle growth and differentiation.
Comparación Con Compuestos Similares
Myostatin inhibitory peptide 7 is unique in its ability to bind and inhibit myostatin effectively. Similar compounds include other myostatin inhibitors such as domagrozumab and bimagrumab , which also target myostatin but may have different binding affinities and mechanisms. The uniqueness of this compound lies in its fusion protein structure, which enhances its stability and binding efficiency.
List of Similar Compounds
Domagrozumab
Bimagrumab
Metmyoglobin
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, mechanism, and comparison with similar compounds
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C133H227N43O33/c1-18-68(11)101(125(205)160-81(35-25-27-51-135)115(195)173-102(69(12)19-2)126(206)162-87(45-48-98(138)182)117(197)175-104(71(14)21-4)128(208)169-91(58-67(9)10)119(199)170-95(63-177)123(203)157-80(34-24-26-50-134)112(192)166-90(57-66(7)8)118(198)155-83(37-29-53-150-131(143)144)111(191)164-89(106(140)186)56-65(5)6)172-108(188)73(16)154-109(189)88(46-49-100(184)185)163-127(207)103(70(13)20-3)174-116(196)85(39-31-55-152-133(147)148)158-124(204)96(64-178)171-120(200)92(59-75-40-42-77(180)43-41-75)167-113(193)84(38-30-54-151-132(145)146)161-129(209)105(74(17)179)176-122(202)94(61-99(139)183)168-114(194)86(44-47-97(137)181)159-110(190)82(36-28-52-149-130(141)142)156-121(201)93(165-107(187)72(15)136)60-76-62-153-79-33-23-22-32-78(76)79/h22-23,32-33,40-43,62,65-74,80-96,101-105,153,177-180H,18-21,24-31,34-39,44-61,63-64,134-136H2,1-17H3,(H2,137,181)(H2,138,182)(H2,139,183)(H2,140,186)(H,154,189)(H,155,198)(H,156,201)(H,157,203)(H,158,204)(H,159,190)(H,160,205)(H,161,209)(H,162,206)(H,163,207)(H,164,191)(H,165,187)(H,166,192)(H,167,193)(H,168,194)(H,169,208)(H,170,199)(H,171,200)(H,172,188)(H,173,195)(H,174,196)(H,175,197)(H,176,202)(H,184,185)(H4,141,142,149)(H4,143,144,150)(H4,145,146,151)(H4,147,148,152)/t68-,69-,70-,71-,72-,73-,74+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,101-,102-,103-,104-,105-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWLNPUQPASIHW-OOXKGWPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C133H227N43O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2956.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621169-52-5 |
Source


|
| Record name | Myostatin inhibitory peptide 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1621169525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
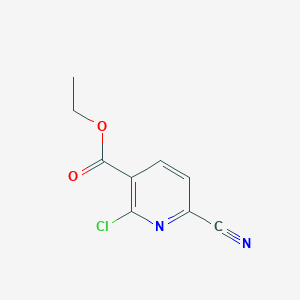
![4,7-Dibromo-2-methyl-1H-benzo[D]imidazole](/img/structure/B1493389.png)



![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B1493408.png)

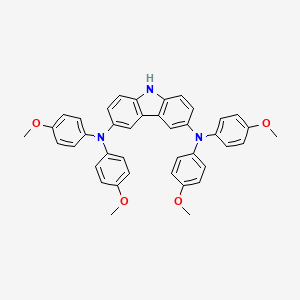
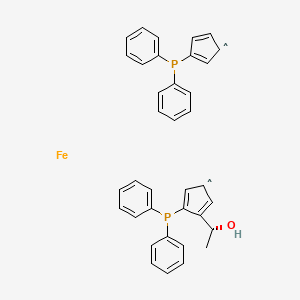
![(R)-8-(2-Amino-1-hydroxyethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1493478.png)
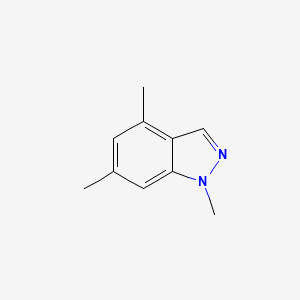
![Diethyl 6-benzyl-2-methyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylate](/img/structure/B1493485.png)
